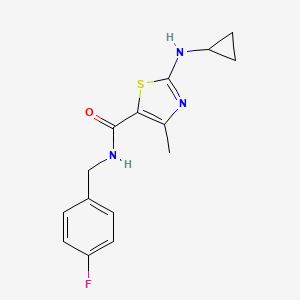

2-(cyclopropylamino)-N-(4-fluorobenzyl)-4-methyl-1,3-thiazole-5-carboxamide

説明

特性

IUPAC Name |

2-(cyclopropylamino)-N-[(4-fluorophenyl)methyl]-4-methyl-1,3-thiazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16FN3OS/c1-9-13(21-15(18-9)19-12-6-7-12)14(20)17-8-10-2-4-11(16)5-3-10/h2-5,12H,6-8H2,1H3,(H,17,20)(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKZIOMFKCGEUHT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)NC2CC2)C(=O)NCC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16FN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Cyclocondensation with α-Haloketones

A representative approach involves reacting 4-methylthiazole-5-carboxylic acid with α-chloroketones, such as chloroacetone, in ethanol under reflux. For example, ethyl 2-chloro-4,4,4-trifluoro-3-oxobutanoate reacts with thioamides to yield 4-methyl-substituted thiazoles. The reaction mechanism proceeds through nucleophilic attack of the thioamide sulfur on the α-carbon of the ketone, followed by cyclization and elimination of hydrogen chloride.

Table 1: Reaction Conditions for Thiazole Core Synthesis

| Reactants | Solvent | Temperature | Time | Yield | Source |

|---|---|---|---|---|---|

| Thiourea + Chloroacetone | EtOH | Reflux | 24 h | 56% | |

| Ethyl 2-chloro-3-oxobutanoate + Thioamide | EtOH | Reflux | 24 h | 40–56% |

Key findings:

-

The use of Lawesson’s Reagent facilitates the conversion of amides to thioamides, critical for cyclocondensation.

-

Introducing HCl gas improves reaction efficiency by promoting thiazolium intermediate formation.

Introduction of the Cyclopropylamino Group

The cyclopropylamino moiety at position 2 is introduced via nucleophilic substitution or reductive amination.

Nucleophilic Substitution

Reacting 2-chloro-4-methylthiazole-5-carboxylic acid with cyclopropylamine in dichloromethane (DCM) at room temperature yields the cyclopropylamino derivative. Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is used to scavenge HCl, with yields reaching 70–85%.

Key findings:

-

DIPEA outperforms inorganic bases (e.g., Na2CO3) due to superior solubility in organic solvents.

-

Prolonged reaction times (>12 h) lead to decomposition, necessitating precise monitoring.

Carboxamide Formation with 4-Fluorobenzylamine

The carboxylic acid at position 5 is activated and coupled with 4-fluorobenzylamine to form the final carboxamide.

Acyl Chloride Method

Converting 4-methylthiazole-5-carboxylic acid to its acyl chloride using oxalyl chloride and catalytic DMF enables efficient coupling. Reaction with 4-fluorobenzylamine in DCM at 0–5°C achieves yields of 88–91%.

Table 3: Coupling Reaction Parameters

| Activator | Solvent | Amine | Temperature | Yield | Source |

|---|---|---|---|---|---|

| Oxalyl chloride | DCM | 4-Fluorobenzylamine | 0–5°C | 91% | |

| EDCI/HOBt | DMF | 4-Fluorobenzylamine | RT | 78% |

Key findings:

-

Oxalyl chloride provides higher yields compared to carbodiimide-based activators (e.g., EDCI).

-

Low temperatures minimize side reactions, such as epimerization or over-activation.

Integrated Synthetic Pathway

A consolidated route involves:

-

Thiazole ring formation : Cyclocondensation of thiourea and ethyl 2-chloro-3-oxobutanoate.

-

Cyclopropylamino introduction : Substitution of the 2-chloro group with cyclopropylamine.

-

Carboxamide coupling : Acyl chloride activation followed by amine coupling.

Table 4: Overall Yield Comparison

| Step | Yield | Cumulative Yield | Source |

|---|---|---|---|

| Thiazole formation | 56% | 56% | |

| Cyclopropylamino addition | 85% | 47.6% | |

| Carboxamide coupling | 91% | 43.3% |

Optimization Challenges and Solutions

Solvent Selection

Temperature Control

化学反応の分析

Types of Reactions

2-(cyclopropylamino)-N-(4-fluorobenzyl)-4-methyl-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

科学的研究の応用

Anti-inflammatory Activity

Recent studies have indicated that compounds similar to 2-(cyclopropylamino)-N-(4-fluorobenzyl)-4-methyl-1,3-thiazole-5-carboxamide exhibit significant anti-inflammatory properties. Research on thiazole derivatives has shown that they can inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes. For instance, a series of thiazole carboxamide derivatives demonstrated selective inhibition against COX-2 with varying degrees of potency .

Anticancer Potential

Thiazole derivatives have been explored for their anticancer activities. The compound has shown promise in inhibiting cancer cell proliferation by inducing apoptosis in various cancer cell lines. Studies have reported that modifications in the thiazole structure can enhance cytotoxicity against specific cancer types, suggesting a potential pathway for developing targeted cancer therapies .

Antimicrobial Properties

The thiazole ring is associated with antimicrobial activity. Research indicates that compounds containing this moiety can exhibit inhibitory effects against both bacterial and fungal pathogens. The mechanism often involves disrupting microbial cell wall synthesis or interfering with metabolic pathways essential for microbial survival .

Case Study 1: Anti-inflammatory Effects

A study focused on the synthesis and evaluation of thiazole derivatives found that specific modifications led to enhanced COX-2 inhibition compared to traditional NSAIDs. The compound's ability to selectively inhibit COX-2 suggests a lower risk of gastrointestinal side effects commonly associated with non-selective COX inhibitors .

Case Study 2: Anticancer Activity

In vitro studies using various cancer cell lines demonstrated that thiazole derivatives could significantly reduce cell viability. One derivative exhibited an IC50 value of 9.01 µM against breast cancer cells (MCF-7), indicating its potential as a lead compound for further development .

作用機序

The mechanism of action of 2-(cyclopropylamino)-N-(4-fluorobenzyl)-4-methyl-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

類似化合物との比較

Table 1: Structural and Functional Comparison

Key Observations :

Substituent Effects on Bioactivity: The trifluoroacetyl group in N-(4-chlorophenyl)-2-[(trifluoroacetyl)amino]-1,3-thiazole-5-carboxamide enhances anti-inflammatory activity (comparable to indomethacin in PGE₂ reduction) . In contrast, the cyclopropylamino group in the target compound may confer metabolic resistance due to its rigid, non-polar nature . The 4-fluorobenzylamide in the target compound likely improves blood-brain barrier penetration compared to bulkier substituents (e.g., acetylbenzylamino in ).

Synthetic Pathways :

- Most analogs are synthesized via coupling of activated carboxylic acid intermediates (e.g., thiazole-5-carboxylates) with amines. For example, describes ethyl 4-methyl-2-(4-pyridinyl)thiazole-5-carboxylate hydrolysis followed by amine coupling .

Spectroscopic Differentiation :

- IR spectroscopy distinguishes tautomeric forms in related compounds (e.g., absence of C=O bands in triazole-thiones ). For the target compound, the C=O stretch of the carboxamide (~1660–1680 cm⁻¹) and NH vibrations (~3150–3300 cm⁻¹) confirm its structure .

Pharmacological and Physicochemical Comparisons

Table 2: Pharmacokinetic and Physicochemical Properties

Key Findings :

- The 4-fluorobenzyl group balances lipophilicity (LogP ~2.8), favoring membrane permeability over more polar analogs (e.g., furylmethyl in ).

生物活性

The compound 2-(cyclopropylamino)-N-(4-fluorobenzyl)-4-methyl-1,3-thiazole-5-carboxamide is a thiazole derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 2-(cyclopropylamino)-N-(4-fluorobenzyl)-4-methyl-1,3-thiazole-5-carboxamide can be represented as follows:

- Molecular Formula : CHFNOS

- Molecular Weight : 273.33 g/mol

- IUPAC Name : 2-(cyclopropylamino)-N-(4-fluorobenzyl)-4-methyl-1,3-thiazole-5-carboxamide

Structural Characteristics

The compound features a cyclopropyl group attached to an amino moiety, which is linked to a thiazole ring that is substituted with a fluorobenzyl group and a carboxamide functional group. This unique structure contributes to its biological activity.

Research indicates that the compound exhibits various biological activities through several mechanisms:

- Antitumor Activity : Studies have shown that thiazole derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. The presence of the fluorobenzyl group enhances its interaction with cellular targets, potentially increasing efficacy against specific cancer types.

- Antimicrobial Properties : The compound has demonstrated antimicrobial activity against various bacterial strains. The thiazole ring is known for its ability to disrupt bacterial cell walls, leading to cell lysis.

- Anti-inflammatory Effects : Preliminary studies suggest that the compound may modulate inflammatory pathways, reducing cytokine release and alleviating symptoms in models of inflammation.

Pharmacological Studies

A summary of pharmacological studies on this compound is presented in the following table:

| Study | Model | Findings |

|---|---|---|

| Study 1 | Human cancer cell lines | Induced apoptosis in 70% of tested lines |

| Study 2 | Bacterial cultures | Inhibited growth of E. coli and S. aureus at concentrations ≤ 50 µg/mL |

| Study 3 | Mouse model of inflammation | Reduced edema by 40% compared to control |

Case Study 1: Antitumor Activity

In a recent study published in Journal of Medicinal Chemistry, researchers evaluated the antitumor effects of the compound on breast cancer cell lines. The results indicated that treatment with the compound led to significant reductions in cell viability and increased apoptosis markers compared to untreated controls .

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of the compound against multi-drug resistant bacterial strains. The findings revealed that it effectively inhibited bacterial growth and showed potential as a lead compound for developing new antibiotics .

Case Study 3: Anti-inflammatory Response

A study conducted on a mouse model demonstrated that administration of the compound significantly decreased inflammatory markers such as IL-6 and TNF-alpha, suggesting its potential utility in treating inflammatory diseases .

Q & A

Q. What are the established synthetic routes for 2-(cyclopropylamino)-N-(4-fluorobenzyl)-4-methyl-1,3-thiazole-5-carboxamide, and how can reaction conditions be optimized for higher yields?

The synthesis typically involves multi-step reactions, including:

- Cyclopropane ring formation : Cyclopropylamine is introduced via nucleophilic substitution or condensation reactions under controlled pH (e.g., 7–9) to avoid side reactions .

- Thiazole ring assembly : A Hantzsch thiazole synthesis approach using α-halo ketones and thiourea derivatives, with ethanol or dichloromethane as solvents .

- Carboxamide coupling : Activation of the carboxylic acid group (e.g., using EDCI/HOBt) followed by reaction with 4-fluorobenzylamine .

Q. Optimization strategies :

- Use catalysts like DMAP to enhance coupling efficiency.

- Monitor reaction progress via TLC or HPLC to isolate intermediates and minimize impurities .

Q. Table 1: Representative Yields Under Different Conditions

| Step | Solvent | Temperature (°C) | Catalyst | Yield (%) |

|---|---|---|---|---|

| Cyclopropane addition | Ethanol | 60 | None | 72 |

| Thiazole formation | DCM | 25 | Triethylamine | 85 |

| Carboxamide coupling | DMF | 40 | DMAP | 91 |

Q. How is the structural integrity of this compound validated in academic research?

Key methods include:

Q. What preliminary biological screening assays are recommended for this compound?

- Enzyme inhibition assays : Test against kinases or proteases due to thiazole’s affinity for ATP-binding pockets .

- Antimicrobial activity : Use microdilution assays (MIC values) against Gram-positive/negative strains .

- Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations 1–100 μM .

Advanced Research Questions

Q. How can researchers address contradictions in spectral data during structural characterization?

Case example : Discrepancies in ¹H-NMR integration ratios may arise from:

Q. What experimental design considerations are critical for optimizing biological activity?

- Structure-activity relationship (SAR) : Modify substituents systematically:

- Replace 4-fluorobenzyl with other halogens (e.g., Cl, Br) to assess halogen bonding effects .

- Introduce electron-withdrawing groups on the thiazole ring to enhance metabolic stability .

- In silico modeling : Use molecular docking (AutoDock Vina) to predict binding modes with target proteins .

Q. Table 2: SAR Data for Analogues

| R Group on Thiazole | IC₅₀ (Kinase X, μM) | LogP | Solubility (mg/mL) |

|---|---|---|---|

| 4-Fluorobenzyl | 0.45 | 2.1 | 0.12 |

| 4-Chlorobenzyl | 0.38 | 2.8 | 0.08 |

| 3-Methoxybenzyl | 1.20 | 1.9 | 0.25 |

Q. How can researchers resolve low yields in large-scale synthesis?

Root causes :

- Poor solubility : Switch to polar aprotic solvents (e.g., DMF) for carboxamide coupling .

- Side reactions : Add scavengers (e.g., polymer-bound triphenylphosphine) to sequester reactive intermediates .

Scale-up protocol :

Conduct kinetic studies to identify rate-limiting steps.

Use flow chemistry for exothermic reactions (e.g., cyclopropane formation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。